molecular formula C4H7BN2O2 B110593 (1-methyl-1H-pyrazol-5-yl)boronic acid CAS No. 720702-41-0

(1-methyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B110593
CAS No.: 720702-41-0
M. Wt: 125.92 g/mol
InChI Key: MGNBKNBEZGLHNF-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-5-yl)boronic acid is an organic compound with the molecular formula C4H7BN2O2. It is a boronic acid derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Boronic acids, including (1-methyl-1H-pyrazol-5-yl)boronic acid, are known to form boronate esters with 1,2- and 1,3-diols, which are common structural motifs in biomolecules. This suggests that the compound could interact with its targets through the formation of these esters .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to form covalent bonds with proteins and enzymes, it could have a variety of effects depending on the specific targets it interacts with .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ability to form boronate esters. Additionally, the presence of other molecules could impact the compound’s absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methyl-1H-pyrazol-5-yl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 1-methylpyrazole with triisopropyl borate in the presence of a base such as n-butyllithium . The reaction typically proceeds under inert conditions to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of coupling reactions makes it a valuable tool in organic synthesis .

Properties

IUPAC Name

(2-methylpyrazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNBKNBEZGLHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457847
Record name (1-Methyl-1H-pyrazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720702-41-0
Record name (1-Methyl-1H-pyrazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-5-yl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-methyl-1H-pyrazole (2.49 mL, 30 mmol) in tetrahydrofuran (100 mL) was added butyllithium (2.5 M in hexane, 15.6 mL, 39 mmol) at −78° C. dropwise. After stirring for 1 hour, triisopropyl borate (27.6 mL, 120 mmol) was added and the reaction mixture was gradually warmed to room temperature for 16 hours. Hydrochloric acid (1 N aqueous solution) was added to the reaction mixture until pH 7 achieved. The mixture was extracted with dichloromethane:methanol (9:1, 5×200 mL). Combined organic extracts were dried over magnesium sulphate and concentrated in vacuo to obtain crude residue. Purification was undertaken by flash column chromatography (ISCO™) eluting with dichloromethane:methanol (7:3, by volume) to afford the title compound as a white solid, 1258 mg, 33% yield.
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
15.6 mL
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reactant
Reaction Step One
Quantity
100 mL
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solvent
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Quantity
27.6 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
33%

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-1H-pyrazole (110 g, 1.34 mol) in anhydrous tetrahydrofuran (2 L), with stirring, was added drop-wise n-butyllithium (2.5 M, 590 mL, 1.47 mol) at −78° C. After completion of the addition, the mixture was stirred for 1.5 hours at −78° C. Then triisopropyl borate (277 g, 1.47 mol) was added and the mixture was gradually warmed to room temperature and stirred overnight. Saturated aqueous ammonium chloride solution (1 L) was added drop-wise, while keeping the temperature of the reaction mixture below 10° C. The resulting mixture was acidified to a pH of approximately 6 with 1 N aqueous hydrochloric acid. The organic phase was separated and the aqueous phase was extracted with ethyl acetate (3×1 L). The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, and filtered; and the solvent was removed under reduced pressure. The residue was washed with petroleum ether (3×300 mL) and the resulting solid was dried under vacuum to afford the product as a white solid. Yield: 157 g, 1.25 mol, 93%. 1H NMR (400 MHz, DMSO-d6) δ 3.97 (s, 3H), 6.72-6.74 (m, 1H), 7.34-7.36 (m, 1H), 8.35 (br s, 2H).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
590 mL
Type
reactant
Reaction Step Two
Quantity
277 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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